4-Chloro-6-phenyl-2-(thiophen-2-yl)pyrimidine
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Overview
Description
4-Chloro-6-phenyl-2-(thiophen-2-yl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a chlorine atom at the 4-position, a phenyl group at the 6-position, and a thiophene ring at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-phenyl-2-(thiophen-2-yl)pyrimidine typically involves the cyclization of thiophene-substituted chalcones with guanidine in the presence of potassium hydroxide. This reaction yields 4-substituted-6-thiophenopyrimidines, which can be further modified to obtain the desired compound .
Industrial Production Methods: the synthesis generally follows similar routes as laboratory-scale preparations, with optimizations for larger-scale reactions, such as the use of continuous flow reactors and more efficient catalysts .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-6-phenyl-2-(thiophen-2-yl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like aniline or thiols in the presence of a base.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Coupling Reactions: Palladium catalysts and boron reagents under mild conditions.
Major Products Formed:
Substitution Products: Various substituted pyrimidines depending on the nucleophile used.
Oxidation Products: Sulfoxides and sulfones.
Coupling Products: Biaryl compounds.
Scientific Research Applications
4-Chloro-6-phenyl-2-(thiophen-2-yl)pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for designing kinase inhibitors and other therapeutic agents.
Material Science: The compound is explored for its potential in organic semiconductors and light-emitting diodes (OLEDs).
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 4-Chloro-6-phenyl-2-(thiophen-2-yl)pyrimidine depends on its application. In medicinal chemistry, it often acts by inhibiting specific enzymes or receptors. The chlorine and thiophene substituents play crucial roles in binding to the active sites of target proteins, thereby modulating their activity .
Comparison with Similar Compounds
- 4-Chloro-6-phenyl-2-(thiophen-3-yl)pyrimidine
- 4-Chloro-6-phenyl-2-(furan-2-yl)pyrimidine
- 4-Chloro-6-phenyl-2-(pyridin-2-yl)pyrimidine
Comparison: 4-Chloro-6-phenyl-2-(thiophen-2-yl)pyrimidine is unique due to the presence of the thiophene ring, which imparts distinct electronic properties compared to other heterocycles like furan or pyridine. This uniqueness makes it particularly valuable in applications requiring specific electronic characteristics, such as in organic semiconductors .
Properties
Molecular Formula |
C14H9ClN2S |
---|---|
Molecular Weight |
272.8 g/mol |
IUPAC Name |
4-chloro-6-phenyl-2-thiophen-2-ylpyrimidine |
InChI |
InChI=1S/C14H9ClN2S/c15-13-9-11(10-5-2-1-3-6-10)16-14(17-13)12-7-4-8-18-12/h1-9H |
InChI Key |
AKZJLEUSZSROFN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)C3=CC=CS3)Cl |
Origin of Product |
United States |
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